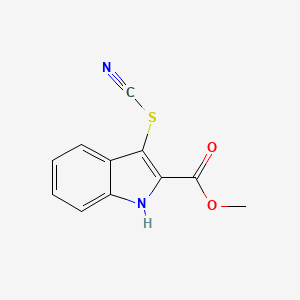

Methyl 3-thiocyanato-1H-indole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Indole Synthesis and Classification

Methyl 3-thiocyanato-1H-indole-2-carboxylate is related to the broader category of indole alkaloids, substances that have captivated chemists due to their complex structures and significant organic synthesis challenges. Indole synthesis is a critical area in organic chemistry, with developments continuously enriching the field. A comprehensive framework for classifying indole syntheses has been proposed, categorizing methods based on the type of bond formed in the indole ring. This classification system aids in understanding the intricate web of scientific efforts in indole research, providing a systematic approach to categorizing new synthesis methods and understanding the historical and current state of art in this domain (Taber & Tirunahari, 2011).

Pharmacokinetics and Biological Roles

Indole derivatives, like this compound, exhibit significant biological activities. They regulate transcriptional factors, signaling pathways, and even contribute to oxidative stress relief. Their role in modulating enzymes relevant to hepatitis viral replication, lipogenesis, and metabolism of various substances highlights their potential in protecting organs like the liver. Specifically, the immunomodulatory function of indoles can contribute to improving conditions like non-alcoholic steatohepatitis. These indole derivatives also act as inhibitors of pro-inflammatory cytokines, playing a role in reducing microbial-induced liver injuries (Wang et al., 2016).

Advances in Functionalization

The unique chemical properties of indoles, particularly at the C2 position, make them a cornerstone in synthetic and pharmaceutical chemistry. The review on C2-functionalization of indole via umpolung, a technique that allows indole to behave as an electrophile, reveals the substantial importance and the innovative approaches in synthesizing indole derivatives. This method has led to significant advancements, providing new pathways and strategies in the synthesis of pharmaceuticals (Deka, Deb, & Baruah, 2020).

Chemoprotective Role in Cancer

Indole-3-carbinol (I3C) and its derivatives have been investigated for their chemoprotective properties, particularly against cancer. Studies have questioned whether I3C is directly active or merely serves as a precursor to other biologically active compounds. The rapid conversion of I3C into its dimer, diindolylmethane (DIM), raises important considerations about the stability and direct activity of I3C in biological systems. Understanding the stability and metabolic pathways of indole derivatives is crucial for harnessing their potential in chemoprotective applications, especially in cancers like breast and prostate cancer (Bradlow, 2008).

Antimicrobial Activities

Indole derivatives display a vast array of biological properties, including antimicrobial activity. A comprehensive review of the synthesis of indole derivatives and their antimicrobial properties highlights the significant research efforts in developing indole-based antimicrobial drugs. These derivatives hold promise in combating microbial resistance and treating various infections, showcasing the diverse applications of indole chemistry in the field of medicinal chemistry (Kaur et al., 2019).

作用機序

Target of Action

Methyl 3-thiocyanato-1H-indole-2-carboxylate, also known as methyl 3-(cyanosulfanyl)-1H-indole-2-carboxylate, is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that can result in various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can have downstream effects that contribute to the compound’s overall biological activity.

Result of Action

Indole derivatives have been reported to show good to excellent levels of potency against various cell lines , suggesting that this compound may have similar effects.

特性

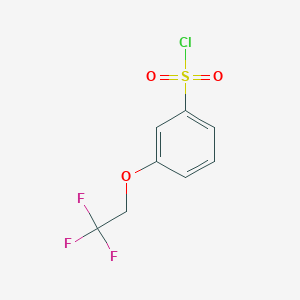

IUPAC Name |

methyl 3-thiocyanato-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2S/c1-15-11(14)9-10(16-6-12)7-4-2-3-5-8(7)13-9/h2-5,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIAEFNREPRTJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N1)SC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene](/img/structure/B2403771.png)

![2-[(1,3-Thiazol-2-yloxy)methyl]pyridine](/img/structure/B2403773.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2403775.png)

![Methyl 2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzoate](/img/structure/B2403783.png)

![2-[4,5-dimethyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2403784.png)

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2403785.png)

![Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate](/img/structure/B2403787.png)